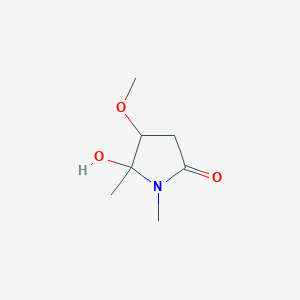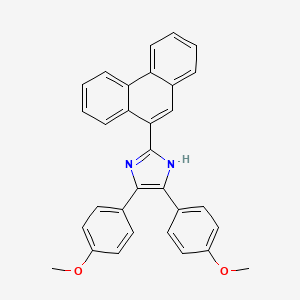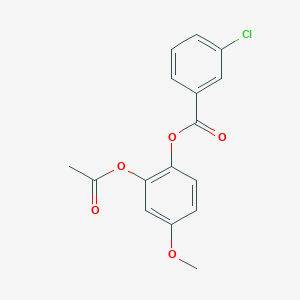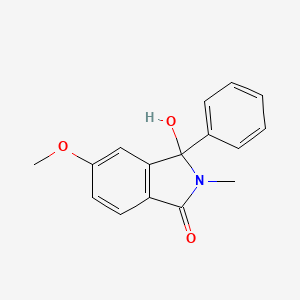
1-(4-fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one;hydrochloride is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a sulfanylidene group attached to a purine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as the starting material.
Methylation: The methyl group is added through a methylation reaction using methyl iodide or a similar methylating agent.
Sulfanylidene Group Addition: The sulfanylidene group is introduced through a thiolation reaction using sulfur-containing reagents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of certain genes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-(4-fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one;hydrochloride can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one: The non-hydrochloride form, which may have different solubility and stability properties.
Other Purine Derivatives: Compounds with similar purine cores but different substituents, such as 6-thioguanine or 6-mercaptopurine, which have distinct biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
852854-52-5 |
|---|---|
Fórmula molecular |
C12H10ClFN4OS |
Peso molecular |
312.75 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-9-methyl-2-sulfanylidene-3H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C12H9FN4OS.ClH/c1-16-6-14-9-10(16)15-12(19)17(11(9)18)8-4-2-7(13)3-5-8;/h2-6H,1H3,(H,15,19);1H |
Clave InChI |
SBGNYQROBKPUSH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)



![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)

![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)

![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)


